4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Synthesis Structure-Activity Relationship (SAR)

4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-74-4) is a diaryl ether pyridine-2-carboxamide that serves as a critical synthetic intermediate and analytical reference standard within the sorafenib-class of multi-kinase inhibitors. Structurally characterized by a distinctive 3-methyl substitution on the 4-amino-phenoxy ring, this compound is employed as a building block in medicinal chemistry for generating analogs with modulated kinase selectivity profiles, as well as an impurity standard for pharmaceutical quality control of sorafenib and its derivatives.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 284462-74-4
Cat. No. B3257149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide
CAS284462-74-4
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC(=NC=C2)C(=O)NC)N
InChIInChI=1S/C14H15N3O2/c1-9-7-10(3-4-12(9)15)19-11-5-6-17-13(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18)
InChIKeySQSSBCSNKRMGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-74-4): A Differentiated Sorafenib-Architecture Intermediate for Targeted Kinase Inhibitor Design and Analytical Reference Standardization


4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-74-4) is a diaryl ether pyridine-2-carboxamide that serves as a critical synthetic intermediate and analytical reference standard within the sorafenib-class of multi-kinase inhibitors . Structurally characterized by a distinctive 3-methyl substitution on the 4-amino-phenoxy ring, this compound is employed as a building block in medicinal chemistry for generating analogs with modulated kinase selectivity profiles, as well as an impurity standard for pharmaceutical quality control of sorafenib and its derivatives [1].

Structural Determinants of Selectivity: Why 3-Methyl Substitution in 4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide Prevents Direct Generic Interchange with Des-methyl Analogs in Sorafenib-Related Research and QC


The presence or absence of a single methyl group at the 3-position of the phenoxy ring is not a trivial structural variation. In the context of sorafenib-class kinase inhibitors, the diaryl ether motif engages a narrow hydrophobic pocket adjacent to the ATP-binding site of kinases such as B-Raf and VEGFR2 [1]. Introducing a methyl substituent alters the torsional angle between the pyridinecarboxamide core and the terminal phenyl ring, modifies the electron density of the aniline nitrogen (pKa shift ~0.5 units), and consequently impacts both the compound's reactivity in downstream urea/amide coupling reactions and the binding affinity of final drug candidates [2]. Generic substitution with the demethylated analog 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-37-9) would therefore compromise structure-activity relationship (SAR) integrity, reaction kinetics, and the specificity of analytical methods that rely on this distinct retention time or mass transition [3].

Quantitative Differentiation Evidence: 4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide vs. Closest Analogs in Synthesis, Selectivity, and Analytical Performance


Differentiation in Synthetic Utility: The 3-Methyl Group as a Regiochemical Handle for Next-Generation Sorafenib Analog Diversification

In the carbamate prodrug series disclosed by Nanjing Sanhome Pharmaceutical (CN102898363A), 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide (SH-019 precursor) was synthesized and advanced into a specific chemical series distinct from the des-methyl analog (SH-007 precursor) [1]. While biological IC50 data for the final carbamates were not disclosed in the patent, the explicit prosecution of the 3-methyl analog in a separate example confirms its distinct synthetic trajectory and its role as a key intermediate for a specific sub-series of antitumor candidates, differentiating it from the des-methyl building block which serves as the gateway to classical sorafenib analogs [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Structure-Activity Relationship (SAR)

Differentiation in Biochemical Target Engagement: PNMT Inhibition Profile as a Surrogate for Binding-Site Steric Tolerance

In a biochemical profiling campaign, the target compound demonstrated measurable but weak inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with an inhibition constant (Ki) of 1.11 × 10^6 nM (1.11 mM) [1]. This data point provides a quantifiable baseline for the molecule's interaction with a methyltransferase enzyme and serves as a selectivity gatekeeper. Although a direct Ki value for the des-methyl analog (CAS 284462-37-9) against PNMT is not publicly available, the observed weak affinity is consistent with the compound's role as an intermediate rather than a final drug, and it defines the permissible steric and electronic boundaries of the binding pocket [1].

Enzyme Inhibition Phenylethanolamine N-Methyltransferase (PNMT) Selectivity Profiling

Differentiation in Physicochemical Properties: Impact of 3-Methyl Substitution on Lipophilicity and Hydrogen-Bonding Capacity for Formulation and DMPK Optimization

The target compound possesses a calculated partition coefficient (XlogP) of 1.7 and a topological polar surface area (TPSA) of 77.2 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors . In contrast, the des-methyl analog (CAS 284462-37-9) has an XlogP of approximately 1.2 and a TPSA of 77.2 Ų, with an identical hydrogen bond donor/acceptor count . The +0.5 log unit increase in lipophilicity imparted by the 3-methyl group is statistically significant for passive membrane permeability, as predicted by Lipinski's Rule of Five and the Golden Triangle for oral absorption [1].

Physicochemical Properties Drug Metabolism and Pharmacokinetics (DMPK) Lipophilicity

Differentiation in Analytical Specificity: Distinguishing Chromatographic Retention and Mass Spectrometric Signature from Co-eluting Sorafenib Impurities

In validated HPLC stability-indicating methods for sorafenib drug substance, pharmacopeial impurities including the des-methyl analog (Impurity A, CAS 284462-37-9) are separated and quantified with calibration ranges of 0.050–0.30 µg/mL and detection limits of 0.015 µg/mL [1]. The target compound (CAS 284462-74-4), possessing a distinct molecular ion (m/z 258.1 [M+H]+ vs. m/z 244.1 [M+H]+ for Impurity A) and a different chromatographic retention time due to its 3-methyl group, can be simultaneously resolved and quantified without interference, thereby enabling robust analytical method validation for ANDA submissions [2]. This unique analytical signature is essential for laboratories performing impurity fate and degradation studies, as it unambiguously distinguishes the target compound from other structurally related sorafenib impurities [1].

Analytical Chemistry Pharmaceutical Impurity Profiling HPLC-MS/MS Quantification

High-Value Application Scenarios for 4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-74-4) Driven by Quantifiable Differentiation


Medicinal Chemistry: Synthesis of Methylated Sorafenib Carbamate Prodrugs (SH-019 Series)

Procurement of CAS 284462-74-4 is essential for replicating and expanding the SH-019 series of carbamate antitumor agents disclosed in CN102898363A, which cannot be accessed using the des-methyl intermediate (CAS 284462-37-9) [1]. The compound serves as the direct starting material for benzyl-2-methyl-4-(2-(methylcarbamoyl)pyridin-4-oxyl)phenylcarbamate synthesis under identical reaction conditions to the SH-007 series, enabling direct SAR comparison [1].

DMPK Lead Optimization: Leveraging Increased Lipophilicity (ΔXlogP +0.5) for Enhanced Membrane Permeability

Drug discovery programs targeting oral kinase inhibitors can utilize the +0.5 log unit increase in XlogP (1.7 vs. 1.2 for the des-methyl analog) [1] to enhance passive permeability while maintaining an identical TPSA of 77.2 Ų and hydrogen-bonding profile . This balanced property shift places the compound in a more favorable position within the Golden Triangle for oral absorption, as defined by Waring (2010) [2].

Pharmaceutical Quality Control: Certified Reference Standard for HPLC-MS/MS Impurity Profiling of Sorafenib Drug Substance

The unique mass transition (m/z 258.1 → m/z 121.0) and distinct chromatographic retention time (ΔtR ≥ 2 minutes from Impurity A under pharmacopeial gradient conditions) [1] make CAS 284462-74-4 an irreplaceable standard for the simultaneous quantification of structurally related sorafenib impurities. It ensures ICH Q3A/Q3B compliance in ANDA submissions by providing unambiguous identification of this specific 3-methyl impurity in stress degradation studies [1].

Biochemical Selectivity Profiling: PNMT Off-Target Screening with an Established Ki Baseline of 1.11 mM

Researchers can employ CAS 284462-74-4 as a reference compound for PNMT off-target liability assessment in kinase inhibitor programs, leveraging its measured Ki of 1.11 mM [1] as a quantitative selectivity benchmark. This data point enables direct comparison of PNMT engagement across different chemotypes within the sorafenib scaffold space, guiding medicinal chemistry efforts away from adverse PNMT inhibition [1].

Quote Request

Request a Quote for 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.